molecular formula C10H14FN3 B1475843 1-(2-Fluoropyridin-4-yl)piperidin-3-amine CAS No. 2092793-52-5

1-(2-Fluoropyridin-4-yl)piperidin-3-amine

Cat. No.: B1475843
CAS No.: 2092793-52-5
M. Wt: 195.24 g/mol
InChI Key: YRGPILPKYKLFNL-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is essential for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site . This inhibition can lead to downstream effects on various cellular processes, including gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of target enzymes and persistent changes in cellular functions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include alterations in normal cellular functions and potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes.

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPILPKYKLFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.